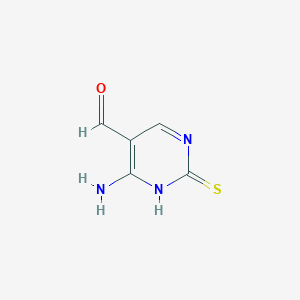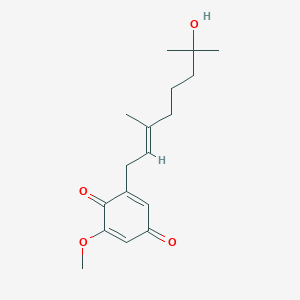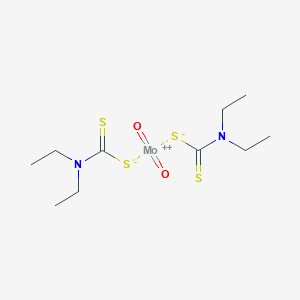![molecular formula C10H14O B009635 Ethanone, 1-bicyclo[4.2.0]oct-6-en-7-yl-(9CI) CAS No. 108162-87-4](/img/structure/B9635.png)
Ethanone, 1-bicyclo[4.2.0]oct-6-en-7-yl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-bicyclo[4.2.0]oct-6-en-7-yl-(9CI), also known as norcarane ketone, is a bicyclic ketone that has been widely studied for its potential applications in various fields. This compound has a unique structure that makes it a valuable tool for scientific research.
Mécanisme D'action
The mechanism of action of Ethanone, 1-bicyclo[4.2.0]oct-6-en-7-yl-(9CI) ketone is not well understood. However, it has been proposed that this compound may act as a Michael acceptor, reacting with nucleophiles such as amines and thiols. This reaction may lead to the formation of covalent adducts, which may then interact with various biological targets.
Effets Biochimiques Et Physiologiques
Norcarane ketone has been shown to exhibit various biochemical and physiological effects. It has been reported to have antibacterial, antifungal, and antitumor activities. In addition, Ethanone, 1-bicyclo[4.2.0]oct-6-en-7-yl-(9CI) ketone has been shown to inhibit the activity of various enzymes, such as acetylcholinesterase and tyrosinase.
Avantages Et Limitations Des Expériences En Laboratoire
Norcarane ketone has several advantages as a tool for scientific research. It is a stable compound that can be easily synthesized in large quantities. In addition, its unique structure makes it a valuable building block for the synthesis of various biologically active compounds. However, Ethanone, 1-bicyclo[4.2.0]oct-6-en-7-yl-(9CI) ketone also has some limitations. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise.
Orientations Futures
There are several future directions for the study of Ethanone, 1-bicyclo[4.2.0]oct-6-en-7-yl-(9CI) ketone. One potential direction is the development of new synthetic methods for the preparation of Ethanone, 1-bicyclo[4.2.0]oct-6-en-7-yl-(9CI) ketone and its derivatives. Another direction is the investigation of the biological activities of Ethanone, 1-bicyclo[4.2.0]oct-6-en-7-yl-(9CI) ketone and its derivatives, with the aim of developing new drugs and therapeutic agents. Finally, the use of Ethanone, 1-bicyclo[4.2.0]oct-6-en-7-yl-(9CI) ketone as a tool for the study of various biological processes, such as enzyme inhibition and protein modification, is an area of active research.
Méthodes De Synthèse
The synthesis of Ethanone, 1-bicyclo[4.2.0]oct-6-en-7-yl-(9CI) ketone can be achieved through several methods, including the oxidation of Ethanone, 1-bicyclo[4.2.0]oct-6-en-7-yl-(9CI) with potassium permanganate, the reaction of Ethanone, 1-bicyclo[4.2.0]oct-6-en-7-yl-(9CI) with ozone, and the oxidation of Ethanone, 1-bicyclo[4.2.0]oct-6-en-7-yl-(9CI) with chromium trioxide. The most commonly used method is the oxidation of Ethanone, 1-bicyclo[4.2.0]oct-6-en-7-yl-(9CI) with potassium permanganate, which yields Ethanone, 1-bicyclo[4.2.0]oct-6-en-7-yl-(9CI) ketone in good yields.
Applications De Recherche Scientifique
Norcarane ketone has been extensively studied for its potential applications in the field of organic synthesis. It has been used as a chiral building block in the synthesis of various biologically active compounds, such as natural products and pharmaceuticals. In addition, Ethanone, 1-bicyclo[4.2.0]oct-6-en-7-yl-(9CI) ketone has been used as a starting material for the synthesis of various functionalized Ethanone, 1-bicyclo[4.2.0]oct-6-en-7-yl-(9CI) derivatives, which have shown promising biological activities.
Propriétés
Numéro CAS |
108162-87-4 |
|---|---|
Nom du produit |
Ethanone, 1-bicyclo[4.2.0]oct-6-en-7-yl-(9CI) |
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
1-(7-bicyclo[4.2.0]oct-6-enyl)ethanone |
InChI |
InChI=1S/C10H14O/c1-7(11)10-6-8-4-2-3-5-9(8)10/h8H,2-6H2,1H3 |
Clé InChI |
RNXPFYQAPKWTER-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C2CCCCC2C1 |
SMILES canonique |
CC(=O)C1=C2CCCCC2C1 |
Synonymes |
Ethanone, 1-bicyclo[4.2.0]oct-6-en-7-yl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



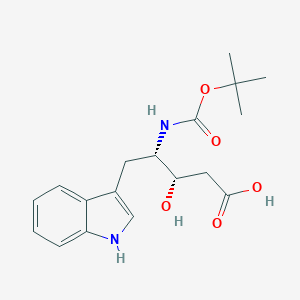
![6-Phenylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B9555.png)
![4-Amino-2-[4,6-diamino-3-[3-amino-6-(aminomethyl)-4-fluoro-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B9558.png)
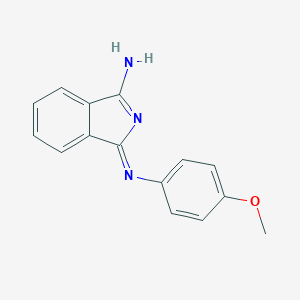
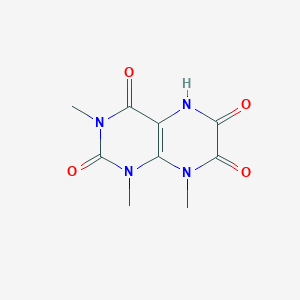
![9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one](/img/structure/B9561.png)
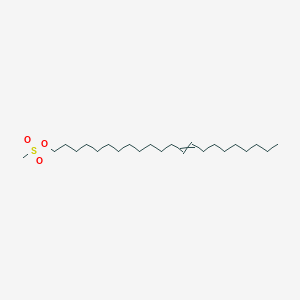
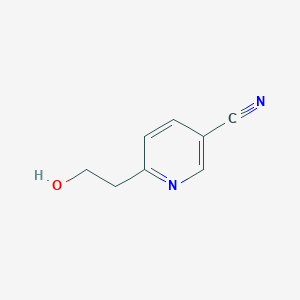
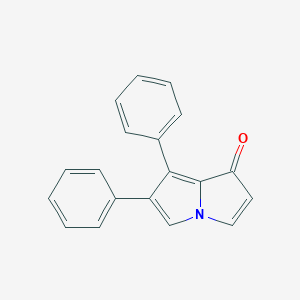
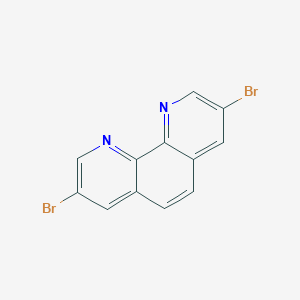
![2-[(4-Ethylphenyl)phenylacetyl]-indan-1,3-dione](/img/structure/B9567.png)
